molecular formula C13H19NO4S B599321 tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate CAS No. 1365272-94-1

tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

Cat. No. B599321
CAS RN: 1365272-94-1
M. Wt: 285.358
InChI Key: CBFZCPYVJBQIML-UHFFFAOYSA-N
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Description

“tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate” is a chemical compound used in various scientific research applications. It is also known as “tert-butyl N-(2-ethylsulfonylphenyl)carbamate” and "tert-Butyl N-(2-mercaptoethyl)carbamate" .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 2-(substituted benzamido) phenylcarbamate, has been achieved by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .


Molecular Structure Analysis

The molecular structure of similar compounds like “tert-Butyl carbanilate” can be viewed using Java or Javascript . The molecular weight of a related compound, “tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate”, is 237.295 Da .


Chemical Reactions Analysis

The N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be selectively deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “tert-Butyl carbanilate” include a molecular weight of 193.2423 . The compound “tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate” has a monoisotopic mass of 237.136490 Da .

Scientific Research Applications

Synthetic Applications

  • Asymmetric Synthesis : tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is employed in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds. This synthesis showcases the compound's utility in creating complex chiral structures, which are crucial in the development of pharmaceuticals and agrochemicals (Yang, Pan, & List, 2009).

  • Protection Strategies : The compound is used in the protection of aliphatic diamines, illustrating its role in modifying functional groups to prevent unwanted reactions during synthetic procedures. This application is essential for the stepwise construction of complex molecules (Pittelkow, Lewinsky, & Christensen, 2007).

  • Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates serve as N-(Boc)-protected nitrones, acting as intermediates in the synthesis of N-(Boc)hydroxylamines. Their role as building blocks in organic synthesis underscores the compound's versatility and importance in constructing nitrogen-containing molecules (Guinchard, Vallée, & Denis, 2005).

Material Science Applications

  • Deprotection in Mild Conditions : Studies have shown that aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers under mild conditions. This application is critical for the final stages of synthesizing sensitive molecules, preserving the stereochemical integrity of substrates (Li et al., 2006).

  • Enantioselective Synthesis : The compound plays a role in the rhodium-catalyzed enantioselective addition of arylboronic acids to generate chiral molecules. This process is pivotal in producing enantiomerically pure compounds, which have significant implications in drug development and catalysis (Storgaard & Ellman, 2009).

Mechanism of Action

The mechanism of action for the deprotection of the N-Boc group involves the electrophilic character of oxalyl chloride .

Safety and Hazards

Safety information for similar compounds like “tert-Butyl (phenylmethylene)carbamate” includes hazard statements such as H302 - H315 - H317 - H319 - H335 . Precautionary statements include P280 - P301 + P312 + P330 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

tert-butyl N-(2-ethylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-5-19(16,17)11-9-7-6-8-10(11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFZCPYVJBQIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734851
Record name tert-Butyl [2-(ethanesulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

CAS RN

1365272-94-1
Record name Carbamic acid, N-[2-(ethylsulfonyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(ethanesulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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